Product packaging for D-altronate(Cat. No.:)

D-altronate

Cat. No.: B1238256
M. Wt: 195.15 g/mol
InChI Key: RGHNJXZEOKUKBD-AIHAYLRMSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D-Altronate is a six-carbon sugar acid (a hexonic acid) that serves as a key intermediate in several bacterial metabolic pathways, making it a valuable compound for biochemical and microbiological research . It is notably involved in the bacterial pathway for D-galacturonate metabolism, which allows microorganisms to utilize pectin-rich biomass . In this pathway, this compound is dehydrated to 2-dehydro-3-deoxy-D-gluconate by the enzyme altronate dehydratase (EC 4.2.1.7) . Research has revealed that enzymes in the this compound dehydratase family exhibit significant substrate and metabolic promiscuity, meaning they can function in multiple, distinct metabolic routes within bacteria . These include non-phosphorylative pathways for D-arabinose, L-galactose, and L-fucose, where these enzymes facilitate the conversion of various sugar acids into metabolic intermediates like pyruvate, glycerate, and α-ketoglutarate . This functional versatility makes the study of this compound and its associated enzymes crucial for understanding microbial catabolism and for metabolic engineering applications aimed at converting plant-based sugars into valuable bio-products . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11O7- B1238256 D-altronate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11O7-

Molecular Weight

195.15 g/mol

IUPAC Name

(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate

InChI

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/p-1/t2-,3-,4-,5+/m1/s1

InChI Key

RGHNJXZEOKUKBD-AIHAYLRMSA-M

SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O

Isomeric SMILES

C([C@H]([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O

Origin of Product

United States

Enzymology of D Altronate Biotransformations

Altronate Dehydratase (EC 4.2.1.7): D-Altronate Hydro-lyase

Altronate dehydratase, also known by its systematic name this compound hydro-lyase, is an enzyme that catalyzes a critical step in the uronic acid metabolism pathway found in various bacteria, including Escherichia coli. uniprot.orgwikipedia.org It belongs to the lyase family, specifically the hydro-lyases, which break carbon-oxygen bonds. wikipedia.orgcreative-enzymes.com The enzyme is integral to the interconversion of pentoses and glucuronates. uniprot.orgwikipedia.orggenome.jp

The primary reaction catalyzed by altronate dehydratase is the dehydration of this compound to form 2-dehydro-3-deoxy-D-gluconate (also known as 2-keto-3-deoxy-D-gluconate or KDG) and water. uniprot.orgwikipedia.orgenzyme-database.org This reaction is a key step in the bacterial degradation pathway for D-galacturonate. nih.govgoogle.com

The proposed catalytic mechanism for enzymes in the this compound dehydratase (UxaA)/D-galactarate dehydratase (GarD) superfamily involves the abstraction of a proton alpha to the carboxylate group (the C2 proton) of the substrate. nih.gov This abstraction generates a stabilized enediolate intermediate. nih.govebi.ac.uk Subsequently, the hydroxyl group at the C3 position is eliminated in a dehydration step, followed by ketonization to yield the final product, 2-dehydro-3-deoxy-D-gluconate. ebi.ac.uk This process is a critical link between hexuronate metabolism and central metabolic routes like the Entner-Doudoroff pathway. asm.orgnih.gov

The this compound dehydratase protein family is noted for its significant substrate and metabolic promiscuity. researchgate.netmdpi.comnih.gov While the archetypal enzyme from E. coli (UxaA) is specific for this compound, homologous enzymes from other bacteria exhibit broader substrate ranges. researchgate.net For example, the enzyme from Herbaspirillum huttiense can act on D-arabinonate and L-xylonate, while the homolog from Acidovorax avenae functions as a this compound dehydratase in a novel L-galactose pathway and also shows activity towards L-fuconate. researchgate.netmdpi.comnih.gov

This promiscuity extends beyond simple substrate variety to "metabolic promiscuity," where these enzymes participate in diverse non-phosphorylative pathways for metabolizing compounds like D-arabinose, L-galactose, and L-fucose. researchgate.netnih.gov The structural flexibility of these enzymes, particularly in cold-active variants, is thought to contribute to this broad substrate specificity. researchgate.netmdpi.com A sugar acid dehydratase from Paraburkholderia mimosarum, for instance, shows a higher specificity for L-fuconate compared to this compound and D-arabinonate. oup.com

Substrate Range of Altronate Dehydratase Family Enzymes

SubstrateEnzyme Source Organism (Example)Associated PathwayReference
This compoundEscherichia coli, Acidovorax avenaeD-Galacturonate Catabolism, L-Galactose Catabolism uniprot.orgresearchgate.net
D-ArabinonateHerbaspirillum huttienseD-Arabinose Catabolism researchgate.netmdpi.com
L-XylonateHerbaspirillum huttiensePentose (B10789219) Metabolism nih.gov
L-FuconateAcidovorax avenae, Paraburkholderia mimosarumL-Fucose Catabolism researchgate.netoup.com
D-IdonateHerbaspirillum huttienseSugar Acid Metabolism researchgate.netnih.gov
L-GluconateHerbaspirillum huttienseSugar Acid Metabolism nih.gov

The activity of altronate dehydratase is influenced by environmental conditions and the presence of cofactors. The enzyme from E. coli displays optimal activity at a pH of approximately 7.5. uniprot.org Its activity decreases significantly at more acidic (pH 6.5) or alkaline (pH 8.6) conditions, dropping to about 20% of its maximum. uniprot.org

Regulation of the enzyme involves metal ions. While it requires divalent metal ions for activity, it is inhibited by high concentrations of ferrous iron (Fe²⁺) above 2 mM. uniprot.org The enzyme's activity is also inhibited by metal-chelating agents such as EDTA, which underscores its dependence on metal cofactors. uniprot.org Kinetic studies on related dehydratases highlight the vast differences in catalytic efficiency (kcat/Km) depending on the specific substrate, with values for preferred substrates being thousands of times higher than for promiscuous ones. researchgate.net

Kinetic Parameters of a this compound Dehydratase Family Enzyme

Data shown for D-arabinonate dehydratase from Herbaspirillum huttiense.

SubstrateKm (mM)kcat (min⁻¹)kcat/Km (min⁻¹·mM⁻¹)Reference
D-Arabinonate0.14 ± 0.01389 ± 92,690 researchgate.net
This compound14.8 ± 0.75.91 ± 0.160.399 researchgate.net

Structurally, altronate dehydratase and its homologs like galactarate dehydratase (GarD) have revealed surprising features. Contrary to predictions that they would possess a common TIM barrel fold, structural analysis of GarD showed it consists of three domains with novel topologies. nih.gov The C-terminal domain, which forms the catalytic core, adopts a variant of a Rossmann fold built around a seven-stranded parallel β-sheet, a structure not previously seen in iron-dependent dehydratases. nih.govebi.ac.uk

The active site requires divalent metal ions as cofactors. uniprot.orgenzyme-database.org In E. coli, Fe²⁺ is the primary cofactor, though manganese (Mn²⁺) can also substitute for it, albeit less efficiently. uniprot.org Synergistic activation by both iron and manganese ions has been observed in related enzymes, suggesting the presence of two distinct ion-binding sites. ebi.ac.uk The function of the iron is crucial for catalysis, and while some related dehydratases in the broader superfamily contain an iron-sulfur ([Fe-S]) cluster, the altronate hydrolase from E. coli does not have an Fe-S core. ebi.ac.ukresearchgate.net

Altronate dehydratase belongs to the large and mechanistically diverse IlvD/EDD superfamily. researchgate.netmdpi.combiorxiv.org This superfamily includes dihydroxy-acid dehydratases (DHADs) and various sugar acid dehydratases (DHTs), which are crucial enzymes in amino acid biosynthesis and carbohydrate metabolism. researchgate.netnih.gov Phylogenetic analysis shows that these enzymes cluster based on substrate preference, with distinct branches for those acting on sugar acids versus those acting on branched-chain dihydroxyacids. researchgate.net

Some altronate dehydratases are also classified within the enolase superfamily, indicating a case of convergent evolution where different protein scaffolds evolved to catalyze similar chemical reactions. nih.govtamu.edu The evolutionary path of these enzymes highlights how new catalytic functions can emerge from ancestral proteins, often with promiscuous activities, which are then refined for specific metabolic roles in different organisms. nih.gov The this compound dehydratase/D-galactarate dehydratase family (COG2721) contains several functionally distinct enzymes, including UxaA, GarD, and D-idonate dehydratase, demonstrating the functional divergence within this protein group. nih.gov

Structural Biology of Altronate Dehydratase: Active Site Characterization and Cofactor Interactions

This compound Dehydrogenase (EC 1.1.1.58 / D-Tagaturonate Reductase)

This compound dehydrogenase, also known as tagaturonate reductase (EC 1.1.1.58), is an oxidoreductase that catalyzes the reversible oxidation of this compound. wikipedia.orggenome.jp Its systematic name is this compound:NAD⁺ 3-oxidoreductase. wikipedia.org This enzyme is a key component of the D-galacturonate catabolic pathway in bacteria like E. coli. google.comwikipedia.org

The reaction catalyzed by this enzyme is: this compound + NAD⁺ ⇌ D-tagaturonate + NADH + H⁺ wikipedia.org

This enzyme acts on the CH-OH group of this compound with NAD⁺ as the acceptor. wikipedia.org In the metabolic pathway for D-galacturonate utilization, this compound dehydrogenase works upstream of altronate dehydratase. asm.orgnih.gov D-galacturonate is first converted to D-tagaturonate, which is then reduced to this compound by this dehydrogenase. nih.govcreative-enzymes.com The resulting this compound is then dehydrated by altronate dehydratase to enter the next stage of catabolism. nih.gov The enzyme is essential for connecting the metabolism of specific hexuronates to the central metabolic pathways. wikipedia.orgcreative-enzymes.com Note that another enzyme, fructuronate reductase (EC 1.1.1.57), can also produce this compound from D-tagaturonate, showcasing the metabolic redundancy present in some organisms. creative-enzymes.com

Mechanism of D-Tagaturonate Reduction to this compound

The conversion of D-tagaturonate to this compound is a key step in the catabolism of D-galacturonic acid in many bacteria. This reduction is catalyzed by the enzyme D-tagaturonate reductase, also known as altronate dehydrogenase or altronic oxidoreductase. creative-enzymes.comwikipedia.org This enzyme facilitates a reversible, NADH-dependent reduction of the keto group at the C2 position of D-tagaturonate to a hydroxyl group, yielding this compound. creative-enzymes.comacs.org

The reaction can be summarized as follows: D-tagaturonate + NADH + H⁺ ⇌ this compound + NAD⁺ wikipedia.orggenome.jp

This enzymatic step is crucial in the isomerase pathway of D-galacturonate catabolism, which allows microorganisms like Escherichia coli to utilize D-galacturonic acid as a carbon and energy source. creative-enzymes.comtamu.edu The pathway begins with the isomerization of D-galacturonate to D-tagaturonate, which is then reduced to this compound. creative-enzymes.comcore.ac.uk The pathway ultimately leads to the formation of pyruvate (B1213749) and D-glyceraldehyde-3-phosphate, which can enter central metabolic pathways. nih.govtamu.edu

Specificity and Promiscuity of this compound Dehydrogenases

This compound dehydrogenase, systematically named this compound:NAD⁺ 3-oxidoreductase (EC 1.1.1.58), is a member of the oxidoreductase family that acts on the CH-OH group of the donor with NAD⁺ or NADP⁺ as the acceptor. creative-enzymes.comwikipedia.org While its primary role is the interconversion of D-tagaturonate and this compound, the specificity and promiscuity of these dehydrogenases can vary. creative-enzymes.comwikipedia.org

For instance, the this compound dehydratase family of enzymes, which are involved in related pathways, have demonstrated both metabolic and substrate promiscuity. mdpi.comresearchgate.net Some of these enzymes are involved in non-phosphorylative pathways associated with D-arabinose, L-galactose, and L-fucose. mdpi.comresearchgate.net The this compound dehydratase from Herbaspirillum huttiense can function as a D-arabinonate dehydratase, while the corresponding enzyme from Acidovorax avenae acts as a this compound dehydratase within a novel L-galactose pathway. researchgate.netresearchgate.netnih.gov This highlights the adaptability and evolutionary divergence of these enzymes.

Kinetic Parameters and Allosteric Regulation

The kinetic parameters of this compound dehydrogenases have been studied to understand their efficiency and substrate affinity. For example, in the reverse reaction, the l-galactonate dehydrogenase from Bacteroides vulgatus reduces D-tagaturonate to L-galactonate with a kcat of 90 s⁻¹ and a kcat/Km of 1.6 × 10⁵ M⁻¹s⁻¹. acs.org While this is not the this compound producing reaction, it provides insight into the kinetics of D-tagaturonate reduction.

Information on the allosteric regulation of this compound dehydrogenase is not extensively detailed in the provided search results. However, the broader family of uronate dehydrogenases, which catalyze similar oxidative reactions, are known to be regulated. These enzymes often require divalent cations like Mg²⁺ for their activity and have specific binding motifs for the cofactor (NAD⁺) and the substrate. researchgate.netnih.govcreative-enzymes.com The catalytic mechanism of some related dehydrogenases involves a proton relay system, and mutations in this system can affect substrate binding and catalytic efficiency. envirobiotechjournals.com

Associated Enzymatic Activities in this compound-Related Pathways

The metabolic pathway involving this compound is interconnected with several other enzymatic activities that process related sugar acids.

Uronate Isomerases (e.g., D-Glucuronate Isomerase, D-Galacturonate Isomerase)

Uronate isomerases (EC 5.3.1.12) are crucial enzymes that catalyze the initial step in the catabolism of D-glucuronate and D-galacturonate by converting them into their keto-isomers, D-fructuronate and D-tagaturonate, respectively. nih.govrcsb.orgwikipedia.org These enzymes belong to the amidohydrolase superfamily, a large and diverse group of enzymes that predominantly catalyze hydrolytic reactions. nih.govrcsb.orgnih.govacs.org The mechanism of uronate isomerase involves a proton transfer from C-2 to C-1 of the substrate, proceeding through a cis-enediol intermediate. nih.govnih.govacs.org Interestingly, while many members of the amidohydrolase superfamily require a divalent metal ion for activity, some uronate isomerases have been found to be active without one. nih.govresearchgate.net

Dehydratases of Related Hexonic and Pentonic Acids

Following the formation of this compound, the next step in the pathway is typically a dehydration reaction. This compound dehydratase (EC 4.2.1.7) catalyzes the conversion of this compound to 2-dehydro-3-deoxy-D-gluconate. ontosight.aiebi.ac.ukwikipedia.org This enzyme belongs to the hydro-lyase family. wikipedia.org

Similar dehydratase activities are observed for other sugar acids. For instance, L-arabinonate dehydratase (EC 4.2.1.25) catalyzes the dehydration of L-arabinonate to 2-dehydro-3-deoxy-L-arabinonate. wikipedia.orgqmul.ac.uknih.gov This enzyme from Rhizobium leguminosarum exhibits broad substrate specificity, acting on D-galactonate and D-fuconate with high efficiency, and showing weaker activity with D-xylonate and D-gluconate. uniprot.org Some L-arabinonate dehydratases have been found to contain an iron-sulfur cluster ([4Fe-4S]²⁺ or [2Fe-2S]) that is essential for their catalytic activity. nih.govresearchgate.net The this compound dehydratase family of enzymes also shows substrate promiscuity, being involved in the metabolism of various pentoses and hexoses. mdpi.com

Aldolases and Kinases Downstream of this compound Intermediates

The product of this compound dehydration, 2-dehydro-3-deoxy-D-gluconate (also known as 2-keto-3-deoxy-D-gluconate or KDG), is a key intermediate that is further metabolized. nih.govtamu.edu The subsequent steps involve phosphorylation and aldol (B89426) cleavage.

2-dehydro-3-deoxygluconokinase (KDGK; EC 2.7.1.45) catalyzes the ATP-dependent phosphorylation of KDG to 6-phospho-2-dehydro-3-deoxy-D-gluconate (KDPG). wikipedia.orgnih.govuniprot.orggenome.jp This kinase belongs to the transferase family and requires a divalent cation for activity. nih.gov Some KDG kinases can also phosphorylate related substrates, such as 2-keto-D-gluconate. nih.gov An enzyme from Sulfolobus solfataricus has been identified that phosphorylates both 2-dehydro-3-deoxy-D-gluconate and 2-dehydro-3-deoxy-D-galactonate with similar efficiency. expasy.org

Finally, 2-keto-3-deoxy-6-phosphogluconate aldolase (B8822740) (KDPG aldolase) cleaves KDPG into pyruvate and D-glyceraldehyde-3-phosphate, which are central metabolites that can enter glycolysis and other metabolic pathways. nih.govtamu.edu

Metabolic Pathways Featuring D Altronate

D-Glucuronate and D-Galacturonate Catabolism via the D-Altronate Pathway

In many bacteria, the breakdown of D-glucuronate and D-galacturonate proceeds through a series of enzymatic reactions that converge on the formation of this compound. This pathway, often referred to as the isomerase pathway, is crucial for utilizing these hexuronic acids as carbon and energy sources. nih.govnih.govasm.org

The Isomerase Pathway: D-Hexuronate to this compound Conversion

The catabolism of D-galacturonate in several bacterial species, including Escherichia coli, initiates with its isomerization to D-tagaturonate. nih.govresearchgate.net This reaction is catalyzed by the enzyme uronate isomerase (UxaC). nih.govnih.govplos.org Subsequently, D-tagaturonate is reduced to this compound in an NADH-dependent reaction mediated by D-tagaturonate reductase (UxaB). nih.govgenome.jp

Similarly, D-glucuronate can be catabolized through a parallel pathway. It is first isomerized to D-fructuronate by the same uronate isomerase (UxaC). nih.govnih.gov D-fructuronate is then reduced to D-mannonate by mannonate oxidoreductase (UxuB). nih.govplos.org While this parallel route leads to D-mannonate, the pathway involving D-galacturonate directly produces this compound.

ReactantEnzymeProductOrganism Example
D-GalacturonateUronate Isomerase (UxaC)D-TagaturonateEscherichia coli
D-TagaturonateD-Tagaturonate Reductase (UxaB)This compoundEscherichia coli
D-GlucuronateUronate Isomerase (UxaC)D-FructuronateEscherichia coli
D-FructuronateMannonate Oxidoreductase (UxuB)D-MannonateEscherichia coli

Dehydration of this compound to 2-Keto-3-deoxy-D-gluconate (KDG)

Once formed, this compound undergoes a dehydration reaction, a critical step that channels it into the central carbon metabolism. ontosight.ai This reaction is catalyzed by the enzyme this compound dehydratase (UxaA), which removes a water molecule from this compound to produce 2-keto-3-deoxy-D-gluconate (KDG). nih.govontosight.aiuniprot.org This enzyme is also referred to as this compound hydro-lyase. ontosight.ai In E. coli, the optimal pH for altronate dehydratase activity is approximately 7.5. uniprot.org The enzyme requires a metal cofactor, typically Fe2+, although Mn2+ can substitute for it at higher concentrations. uniprot.org

Subsequent Metabolism of KDG to Central Carbon Metabolites

KDG is a key intermediate that links the catabolism of hexuronates to the central metabolic pathways. nih.gov It is further metabolized by the sequential action of two enzymes: KDG kinase (KdgK) and KDG aldolase (B8822740) (KdgA). nih.govnih.gov KDG kinase phosphorylates KDG to form 2-keto-3-deoxy-6-phosphogluconate (KDPG). Subsequently, KDPG aldolase cleaves KDPG into pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (GAP). nih.gov Both pyruvate and GAP are central metabolites that can directly enter glycolysis and the tricarboxylic acid (TCA) cycle for energy production and biosynthesis. metwarebio.comfrontiersin.org

Interconversion Dynamics of this compound with Other Sugar Acids

The metabolic flux through the D-galacturonate pathway is critically dependent on two key enzymatic reactions that directly involve this compound. These enzymes facilitate its formation and subsequent conversion, showcasing the dynamic nature of sugar acid metabolism.

The first reaction is the conversion of D-tagaturonate to this compound, a reduction reaction catalyzed by altronate oxidoreductase (EC 1.1.1.58), also known as D-tagaturonate reductase. frontiersin.orggenome.jp This enzyme utilizes NADH as a cofactor to reduce the keto group of D-tagaturonate, yielding the hydroxyl group of this compound. The reaction is reversible, linking this compound metabolism to the pool of available NAD+/NADH. nih.govgenome.jp

The second key reaction is the dehydration of this compound, catalyzed by altronate dehydratase (EC 4.2.1.7), a member of the UxaA enzyme family. ontosight.aiebi.ac.ukebi.ac.uk This enzyme is a hydro-lyase that removes a molecule of water from this compound to form 2-dehydro-3-deoxy-D-gluconate. ontosight.aigenome.jp In E. coli, this enzyme requires a ferrous iron (Fe²⁺) cofactor for its activity, which can be substituted by manganese (Mn²⁺) at higher concentrations. uniprot.org Its function is inhibited by high concentrations of Fe²⁺ and by iron-chelating agents like EDTA, with an optimal activity observed around a pH of 7.5. uniprot.org

Recent research has uncovered significant metabolic promiscuity within the this compound dehydratase enzyme family. researchgate.net For example, a homologous enzyme in the bacterium Acidovorax avenae functions as a this compound dehydratase within a novel L-galactose catabolic pathway, where L-galactonate is ultimately converted to this compound. researchgate.netnih.gov This highlights the evolutionary adaptability of these enzymes to function in different metabolic contexts. researchgate.net

Table 1: Key Enzymes in this compound Interconversion

EnzymeEC NumberReactionCofactor(s)Organism ExampleSource(s)
Altronate oxidoreductase (Tagaturonate reductase)1.1.1.58D-tagaturonate + NADH + H⁺ ↔ this compound + NAD⁺NAD⁺/NADHEscherichia coli frontiersin.orgnih.govgenome.jp
Altronate dehydratase4.2.1.7This compound ↔ 2-dehydro-3-deoxy-D-gluconate + H₂OFe²⁺ (or Mn²⁺)Escherichia coli ontosight.aiuniprot.orggenome.jp

Transcriptional Regulation and Genetic Control of this compound Metabolism

The expression of genes involved in this compound metabolism is tightly controlled by transcriptional regulators that respond to the presence of specific sugar acids. This genetic control ensures that the catabolic machinery is synthesized only when needed. The regulatory mechanisms show considerable diversity across different bacterial lineages.

In the gammaproteobacterium Escherichia coli, the hexuronate catabolic pathways are governed by two related transcriptional repressors from the GntR family: ExuR and UxuR . asm.orguni.lu The uxa genes, which encode the enzymes for D-galacturonate catabolism including altronate dehydratase (uxaA) and altronate oxidoreductase (uxaB), are primarily under the negative control of the ExuR repressor. asm.org In the absence of an inducer molecule (an intermediate of the pathway), ExuR binds to specific operator sites on the DNA, preventing the transcription of these genes. asm.orgasm.org

Comparative genomic studies in other proteobacteria have identified alternative regulatory systems. asm.orgnih.gov In many species within the Burkholderiaceae, Comamonadaceae, and Pseudomonadaceae families, a novel GntR family transcription factor, GguR , controls the majority of hexuronate and aldarate utilization genes. asm.org Additionally, other local regulators, such as UdhR from the LacI family, have been identified in some bacteria where they control specific genes involved in hexuronate metabolism. nih.gov

A distinct regulatory strategy is observed in the alphaproteobacterium Caulobacter crescentus. In this organism, the hexuronate metabolism genes, including uxaA, are organized in a cluster that is regulated by HumR , a transcriptional repressor belonging to the LacI family. scu.edu HumR binds to an operator sequence within the promoters of the target operons, and this repression is relieved by the presence of D-galacturonate. scu.edu This demonstrates that different evolutionary solutions have arisen in bacteria to control the same fundamental metabolic pathway.

Table 2: Transcriptional Regulators of this compound Metabolic Genes

RegulatorRegulator FamilyTarget Gene(s) IncludeMode of ActionOrganism Example(s)Source(s)
ExuRGntRuxaA, uxaB, uxaC, exuTRepressorEscherichia coli asm.orguni.lu
GguRGntRHexuronate/aldarate utilization genesRepressorBurkholderiaceae, Pseudomonadaceae asm.orgnih.gov
HumRLacIuxaA, uxaC operonsRepressorCaulobacter crescentus scu.edu

Microbial Systems and Biotransformation of D Altronate

Distribution and Diversity of D-Altronate Metabolic Pathways Across Bacterial and Fungal Species

The capacity to metabolize this compound is widespread among microorganisms, reflecting its importance as a carbon source derived from the common plant polysaccharide pectin (B1162225). The pathway for D-galacturonate catabolism, which involves the formation and subsequent dehydration of this compound, is well-documented in a variety of bacterial phyla.

In Escherichia coli, a well-studied member of the Enterobacteriaceae family, this compound is an intermediate in the catabolism of D-galacturonic acid. asm.org The pathway begins with the transport of D-galacturonate into the cell. plos.org An isomerase, uronate isomerase (UxaC), then converts D-galacturonate to D-tagaturonate. asm.orgplos.org Subsequently, D-tagaturonate is reduced to this compound by an NADH-dependent altronate oxidoreductase (UxaB). asm.orgplos.orgplos.org The final step in this part of the pathway is the dehydration of this compound to 2-keto-3-deoxy-D-gluconate (KDG), a reaction catalyzed by altronate dehydratase (UxaA). asm.orgplos.orgwikipedia.orguniprot.org KDG is then further metabolized to central metabolites like pyruvate (B1213749) and glyceraldehyde-3-phosphate. nih.govresearchgate.net This pathway, often referred to as the Ashwell pathway, is crucial for the utilization of hexuronates. asm.orgcambridge.org Studies have shown that the expression of the genes involved, such as uxaB, is repressed under certain conditions, like osmotic stress, indicating a complex regulatory network governing this metabolic route. plos.orgplos.org

The enzymes involved have been purified and characterized. For instance, altronate dehydratase in E. coli is an iron-dependent hydro-lyase. uniprot.orgresearchgate.net The genes for this pathway, uxaC, uxaB, and uxaA, are often found clustered together. researchgate.net

The metabolic pathway for this compound extends beyond Enterobacteriaceae to other members of the Proteobacteria phylum.

Aeromonas : In soil-dwelling Aeromonas species, the pathway for D-glucuronate and D-galacturonate catabolism mirrors that of E. coli. nih.gov D-galacturonate is isomerized to D-tagaturonate, which is then reduced to this compound. nih.gov This is followed by the dehydration of this compound to 2-keto-3-deoxy-D-gluconate. nih.gov Cell-free extracts of Aeromonas grown on D-galacturonate have been shown to contain altronate dehydratase activity. nih.gov

Pseudomonas : While detailed studies on this compound metabolism in Pseudomonas are less common, comparative genomic analyses suggest the presence of the necessary enzymatic machinery for hexuronate utilization in this genus. asm.org

Herbaspirillum and Acidovorax : Research into these genera has revealed interesting promiscuity of the enzymes related to this compound metabolism. In Herbaspirillum huttiense, a gene homologous to this compound dehydratase was found to function as a D-arabinonate dehydratase in vitro. mdpi.comnih.govresearchgate.net Conversely, the corresponding gene in Acidovorax avenae encodes a functional this compound dehydratase, which participates in a novel L-galactose metabolic pathway. mdpi.comnih.govresearchgate.net In this pathway, L-galactonate is converted to this compound through the action of two dehydrogenases. nih.govresearchgate.net This highlights the metabolic versatility and evolutionary adaptation of these enzymes. mdpi.comnih.gov

Table 1: this compound Related Enzymes in Select Proteobacteria

Species Enzyme Gene Function in this compound Pathway Notes
Escherichia coli Altronate oxidoreductase uxaB Reduction of D-tagaturonate to this compound NADH-dependent
Altronate dehydratase uxaA Dehydration of this compound to 2-keto-3-deoxy-D-gluconate Iron-dependent hydro-lyase
Aeromonas sp. Altronate dehydratase - Dehydration of this compound to 2-keto-3-deoxy-D-gluconate Pathway identical to E. coli
Herbaspirillum huttiense This compound dehydratase family protein C785_RS13685 Functions as D-arabinonate dehydratase in vitro Shows substrate promiscuity
Acidovorax avenae This compound dehydratase ACAV_RS08155 Dehydration of this compound Part of a novel L-galactose pathway

The metabolic pathways involving this compound are not limited to Proteobacteria.

Faecalibacterium prausnitzii : As a prominent member of the human gut microbiota, the metabolic capabilities of F. prausnitzii are of significant interest. While specific studies on this compound metabolism in this species are not extensively detailed in the provided context, the prevalence of pectin in the human diet suggests that gut microbes, in general, possess mechanisms for its degradation, which would include the this compound pathway.

Thermotoga maritima : This hyperthermophilic bacterium presents a novel variation of the D-galacturonate catabolic pathway. nih.gov While it possesses the enzymes to convert D-galacturonate to D-fructuronate, it lacks the typical altronate-related enzymes found in E. coli (uxaA and uxaB). nih.gov Instead, T. maritima utilizes a novel enzyme, D-tagaturonate-D-fructuronate epimerase (UxaE), which connects the D-galacturonate and D-glucuronate metabolic pathways. researchgate.netnih.gov This allows D-galacturonate to be metabolized via the D-glucuronate pathway enzymes, bypassing the direct formation and dehydration of this compound as seen in E. coli. researchgate.net

Exploration in Proteobacteria (e.g., Aeromonas, Pseudomonas, Herbaspirillum, Acidovorax)

Genetic Analysis and Genomic Context of this compound-Related Genes

The genetic organization and comparative analysis of genes involved in this compound metabolism provide valuable insights into their regulation, function, and evolution.

In many bacteria, the genes encoding the enzymes for this compound metabolism are organized into operons, allowing for coordinated regulation.

In E. coli, the genes for D-galacturonate catabolism, including uxaC (uronate isomerase), uxaB (altronate oxidoreductase), and uxaA (altronate dehydratase), are clustered together. asm.orgresearchgate.net This uxa operon is often found alongside the exuT gene, which encodes a hexuronate transporter. asm.orgresearchgate.net The entire system is under the control of regulatory proteins like ExuR and UxuR, which repress gene expression in the absence of their inducers. asm.orguni.lu

Similar gene clustering is observed in other Proteobacteria. In Caulobacter crescentus, a gene cluster (CC_1487 to CC_1495) is responsible for D-galacturonate metabolism and includes homologs for uxaC, uxaB, and uxaA. scu.edu This cluster is likely organized into several operons. scu.edu In Herbaspirillum huttiense, the gene for the this compound dehydratase family protein is clustered with genes related to pentose (B10789219) metabolism, hinting at a broader role in sugar acid catabolism. nih.govresearchgate.net

Comparative genomics reveals the evolutionary relationships and functional diversity of this compound-related enzymes. The this compound dehydratase (UxaA) and altronate oxidoreductase (UxaB) have orthologs distributed across various bacterial lineages.

The UxaA protein family, which includes this compound dehydratase, shows significant functional promiscuity. mdpi.comnih.gov While the E. coli enzyme is specific for this compound, orthologs in other bacteria can act on different sugar acids. researchgate.netnih.govresearchgate.net For example, the H. huttiense ortholog acts on D-arabinonate, while the A. avenae ortholog is a true this compound dehydratase involved in L-galactose metabolism. mdpi.comnih.govresearchgate.net This "metabolic promiscuity" allows organisms to utilize a wider range of substrates with a limited set of enzymes. nih.govnih.gov

The altronate oxidoreductase (UxaB) and the mannonate oxidoreductase (UxuB) from the D-glucuronate pathway are homologous, suggesting a common evolutionary origin. asm.org Comparative genomic studies have helped to reconstruct the hexuronate metabolic pathways and their regulatory networks across Gammaproteobacteria, identifying new members of the regulons and highlighting the differences in their binding motifs. asm.orgasm.orguni.lu

Operon Structures and Gene Clustering in this compound Pathways

Heterologous Expression and Recombinant Production of this compound Enzymes

The study and application of this compound metabolic pathways heavily rely on the ability to produce their constituent enzymes in well-characterized microbial hosts. Heterologous expression, the process of expressing a gene in a host organism that does not naturally have it, is a cornerstone of modern biotechnology. Model organisms like the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae are frequently used as cellular factories for the recombinant production of enzymes involved in this compound metabolism, such as this compound dehydratase (encoded by the uxaA gene). nih.govvtt.fi This approach allows researchers to isolate and characterize individual enzymes, test pathway variations, and construct engineered microorganisms for specific biotransformation tasks. mdpi.com

For instance, genes from the D-galacturonate catabolic pathway of T. reesei were successfully expressed in S. cerevisiae, resulting in active enzymes. vtt.fi Similarly, enzymes from the hexuronate catabolism pathway of the hyperthermophilic bacterium Thermotoga maritima have been produced and characterized in E. coli to understand their function and kinetics. nih.gov The ability to produce these enzymes recombinantly is fundamental to harnessing the this compound pathway for biotechnological purposes.

Despite the power of heterologous expression, producing functional this compound pathway enzymes in model hosts is not without its challenges. A primary obstacle is the formation of inclusion bodies, which are dense, insoluble aggregates of misfolded proteins. nih.gov This issue is often triggered by high rates of protein expression, where the cellular machinery for protein folding becomes overwhelmed. nih.gov

Another significant challenge, particularly for the key enzyme this compound dehydratase (UxaA), is related to its cofactor requirement. UxaA is an iron-dependent dehydratase, requiring a ferrous iron (Fe²⁺) cofactor for its catalytic activity. uniprot.orgnih.gov Inefficient loading of this iron cofactor into the enzyme when expressed in a heterologous host like S. cerevisiae can lead to low or no activity, creating a bottleneck in the engineered pathway. escholarship.org Furthermore, intrinsic properties of the protein, such as the presence of hydrophobic regions, can predispose them to aggregation and inclusion body formation. nih.gov

To overcome these hurdles, several strategies have been developed:

Modification of Culture Conditions: Lowering the cultivation temperature (e.g., to 15-20°C) after inducing gene expression can slow down the rate of protein synthesis, which in turn can enhance proper folding and increase the proportion of soluble, active enzyme. nih.gov Adjusting the pH of the culture medium can also have a beneficial effect on the soluble expression of some recombinant proteins. nih.gov

Vector and Host Engineering: The choice of expression vector and host strain is critical. Using plasmids with lower copy numbers or promoters with tunable strength can control the rate of protein synthesis, preventing the cell's folding machinery from being overloaded. nih.gov

Enzyme Selection and Engineering: An alternative strategy to bypass cofactor issues is to identify and utilize functionally equivalent enzymes with different cofactor requirements. For example, researchers have suggested that this compound dehydratase activity might be better achieved in yeast by using enzymes from the enolase superfamily, which typically bind Mg²⁺ as a cofactor and have been shown to have high activity in yeast. escholarship.org

These strategies are crucial for overcoming the common pitfalls of recombinant protein production and enabling the successful construction of functional this compound metabolic pathways in engineered microbes.

Once an enzyme from the this compound pathway is heterologously expressed, its activity must be rigorously evaluated to confirm its function and determine its kinetic properties. A variety of in vitro and in vivo methods are employed for this purpose.

A common approach involves using coupled enzymatic assays where the product of the reaction of interest is immediately consumed by a second, well-characterized "coupling" enzyme that produces a measurable signal, such as the oxidation or reduction of a cofactor like NADH or NADPH. For example, the activity of a novel epimerase was assayed by coupling the conversion of D-fructuronate to D-tagaturonate with the NADH-dependent reduction of D-tagaturonate to this compound by a D-tagaturonate reductase (UxaB) from E. coli. nih.gov The change in absorbance as NADH is consumed can be monitored spectrophotometrically to determine the enzyme's activity. nih.gov Similarly, the activity of aldolases that produce pyruvate can be coupled with lactate (B86563) dehydrogenase, which reduces pyruvate to lactate while oxidizing NADH. nih.gov

Direct analytical methods are also used to measure the depletion of the substrate or the formation of the product. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for identifying and quantifying the specific molecules involved in the reaction after derivatization. nih.gov

The table below summarizes examples of enzymes related to this compound pathways that have been heterologously expressed and evaluated.

EnzymeSource OrganismExpression HostEvaluation Method(s)Reference
D-galacturonate reductase (GAR1)Trichoderma reeseiSaccharomyces cerevisiaeEnzyme activity assays with crude mycelial extracts; characterization of purified protein. vtt.fi
D-tagaturonate reductase (UxaB)Escherichia coliEscherichia coliSpectrophotometric assay monitoring NADH consumption. nih.gov
Tagaturonate–fructuronate epimerase (UxaE)Thermotoga maritimaEscherichia coliCoupled colorimetric assay; GC-MS. nih.gov
L-2-keto-3-deoxyfuconate aldolase (B8822740) (FucH)Veillonella rattiEscherichia coliSpectrophotometric assay coupled with lactate dehydrogenase. nih.gov

These evaluation techniques are essential for validating the function of individual enzymes and for troubleshooting and optimizing engineered metabolic pathways.

Challenges and Strategies for Active Enzyme Production in Model Hosts

Metabolic Engineering Strategies Utilizing this compound Pathways

Metabolic engineering aims to purposefully redesign the metabolism of microorganisms to enhance the production of valuable chemicals. researchgate.netscispace.com The this compound pathway, as a key route in the catabolism of hexuronic acids like D-galacturonic acid, presents a valuable target for such engineering efforts. nih.govresearchgate.net D-galacturonic acid is a major component of pectin, an abundant polysaccharide in plant biomass, making it an attractive, non-food feedstock for bioproduction. vtt.fi

The core strategies for engineering microbes with this compound pathways involve a systematic and multi-faceted approach: researchgate.netresearcher.life

Pathway Engineering: This involves the overexpression of genes encoding key enzymes in the pathway to increase metabolic flux. For the bacterial isomerase pathway, this would include heterologous expression and optimization of the uronate isomerase (UxaC), D-tagaturonate reductase (UxaB), and this compound dehydratase (UxaA) to efficiently convert D-galacturonic acid to 2-keto-3-deoxy-D-gluconate. nih.govnih.gov

Deletion of Competing Pathways: To maximize the carbon flux towards the desired product, native metabolic pathways that compete for the same precursors or consume the intermediates are often deleted. This ensures that the carbon from the feedstock is channeled efficiently through the engineered pathway. researchgate.net

By applying these strategies, researchers can rewire a microorganism's metabolism to utilize substrates like D-galacturonic acid and channel its intermediates, including this compound, towards the synthesis of valuable products such as amino acids or biofuels. researchgate.net

The following table outlines key strategies and their objectives in the metabolic engineering of this compound and related pathways.

StrategyObjectiveExampleReference
Pathway Overexpression Increase metabolic flux from substrate to product.Expressing uxaC, uxaB, and uxaA genes to convert D-galacturonic acid into 2-keto-3-deoxy-D-gluconate. nih.govnih.gov
Deletion of Competing Pathways Redirect carbon flux towards the desired biosynthetic pathway.Deleting pathways that consume precursors needed for the engineered pathway. researchgate.netresearcher.life
Cofactor Balancing Ensure sufficient supply of redox cofactors (e.g., NADH, NADPH) for pathway enzymes.Engineering central metabolism to enhance NAD⁺ regeneration for dehydrogenase reactions. researchgate.net
Transporter Engineering Improve substrate uptake and/or product export.Expressing the hexuronate transporter ExuT to facilitate D-galacturonic acid import. nih.govresearchgate.net

These integrated engineering approaches are unlocking the potential of the this compound pathway for sustainable and bio-based chemical production.

Chemical and Chemo Enzymatic Synthesis of D Altronate and Derivatives

Conventional Chemical Synthesis Methodologies for D-Altronate

Traditional chemical synthesis provides foundational routes to this compound, often starting from more common sugars. These methods, while established, come with specific challenges and limitations.

The Kiliani-Fischer synthesis is a classical method for elongating the carbon chain of an aldose. masterorganicchemistry.com This process involves the addition of a cyanide ion to the open-chain form of a sugar, forming a cyanohydrin. Subsequent hydrolysis and reduction yield a new aldose with one additional carbon. For instance, applying the Kiliani-Fischer synthesis to a pentose (B10789219) like D-arabinose results in a mixture of the hexoses D-glucose and D-mannose. libretexts.org This method can be adapted to produce altronic acid. A known procedure involves preparing calcium this compound, which can then be used to create D-altrono-γ-lactone. lookchem.com

However, the Kiliani-Fischer synthesis has notable limitations. A primary drawback is the lack of stereoselectivity, which results in the formation of epimers—diastereomers that differ in configuration at only one chiral center. masterorganicchemistry.com This necessitates separation of the desired product from a mixture, which can be a complex and yield-reducing process. For example, the synthesis starting from D-arabinose produces both D-glucose and D-mannose, which must then be separated. libretexts.org

An alternative chemical route to aldonic acids involves the oxidation of the corresponding aldose. For example, the oxidation of a sugar with bromine water can convert the aldehyde group to a carboxylic acid, a key step in the Ruff degradation method for shortening a sugar chain. masterorganicchemistry.com While this specific degradation shortens the chain, the principle of selective oxidation is a cornerstone of sugar chemistry.

Approaches via Kiliani-Fischer Synthesis and its Limitations

Chemo-Enzymatic and Enzymatic Synthesis of this compound

To overcome the limitations of purely chemical methods, researchers have turned to biocatalysis, employing enzymes to achieve higher selectivity and efficiency.

Enzymes offer a highly specific means of producing this compound. For instance, this compound can be synthesized from D-tagatose through an enzymatic reaction. kegg.jp In some bacteria, such as Escherichia coli, this compound is an intermediate in the catabolism of hexuronates. nih.gov The enzyme altronate dehydratase catalyzes the dehydration of this compound to 2-dehydro-3-deoxy-D-gluconate. wikipedia.orguniprot.org

Furthermore, certain enzymes exhibit promiscuous activity, meaning they can act on substrates other than their primary one. For example, a dehydrogenase from Sphingomonas species A1 can oxidize this compound to its corresponding uronic acid. google.comgoogle.com This enzyme is part of a broader family of oxidoreductases that are valuable for producing rare sugars and their derivatives. google.com In some metabolic pathways, L-galactonate is converted to this compound through the sequential action of two dehydrogenases. researchgate.net

Table 1: Examples of Enzymatic Reactions Involving this compound

Enzyme/OrganismSubstrateProductReaction Type
Altronate dehydratase (E. coli)This compound2-dehydro-3-deoxy-D-gluconateDehydration wikipedia.orguniprot.org
Dehydrogenase (Sphingomonas sp. A1)This compoundD-tagaturonateOxidation kegg.jpgoogle.comgoogle.com
Dehydrogenases (Acidovorax avenae)L-GalactonateThis compoundEpimerization researchgate.net

Many enzymatic reactions, particularly those involving oxidoreductases, require cofactors such as NAD⁺ or NADP⁺. nih.gov These cofactors are expensive, making their stoichiometric use in large-scale synthesis economically unfeasible. illinois.edu Therefore, efficient in situ regeneration of the cofactor is crucial.

Biocatalytic Approaches for this compound Production

Synthesis of this compound Derivatives for Academic Research

This compound and its derivatives are used in academic research for various purposes, including the synthesis of novel molecular structures. For example, a derivative, methyl 2,4-anhydro-5-azido-5,6-dideoxy-L-altronate, has been synthesized from L-rhamnose. iucr.org This compound serves as a conformationally restricted dipeptide isostere containing an oxetane (B1205548) ring. iucr.org The synthesis of oligomers of such oxetane-based dipeptide isosteres, including those derived from 6-deoxy-L-altronate, has also been established for studying their secondary structures. nih.gov These complex syntheses often involve multiple steps of protection, activation, and coupling to build larger molecules from the altronate-derived monomer. nih.gov

Preparation of Stereoisomers and Analogs

The synthesis of this compound, its stereoisomers, and analogs is achieved through both chemo-enzymatic and purely chemical routes. These methods leverage the substrate promiscuity of certain enzymes and strategic chemical reactions to access a range of related sugar acids.

Chemo-Enzymatic Synthesis

Enzymatic pathways provide highly specific routes to this compound and its isomers. A notable example is a novel L-galactose metabolic pathway identified in the bacterium Acidovorax avenae ATCC 19860. researchgate.netnih.gov In this pathway, L-galactonate undergoes epimerization at the C5 position to yield this compound, a reaction catalyzed by the sequential activity of two distinct dehydrogenases. researchgate.netnih.gov This pathway highlights the direct enzymatic conversion of a stereoisomer into this compound.

Another significant enzymatic route is found in the D-galacturonate catabolic pathway of fungi. helsinki.fivtt.fi Here, D-tagaturonate is reduced to this compound in a reaction catalyzed by an NADH-dependent D-tagaturonate reductase. helsinki.fi This demonstrates a key step where a keto-acid precursor is stereoselectively reduced to the corresponding aldonate.

The substrate flexibility of enzymes within the this compound dehydratase family is also crucial for synthesizing analogs. For instance, the dehydratase from Herbaspirillum huttiense can act on several hexonates, including this compound, D-idonate, and L-gluconate, indicating the potential for these enzymes to be used in biocatalytic systems for producing various sugar acid analogs. nih.gov

Chemical Synthesis

Chemical synthesis offers alternative strategies for preparing this compound derivatives and their stereoisomers. During the synthesis of a D-allo-5-(aminomethyl)tetrahydrofuran-2-carboxylate from D-ribose, a this compound derivative was isolated. psu.edu Specifically, the treatment of a C-2-O-triflate precursor with potassium carbonate in methanol (B129727) to form the desired D-allo product also yielded a minor amount of the D-altro stereoisomer, methyl 2,3-O-isopropylidene-6-O-(p-tolylsulfonyl)-D-altronate. psu.edu This demonstrates a chemical method where reaction conditions can lead to the formation of different stereoisomers, providing access to both D-allo and D-altro configurations.

Starting MaterialKey Reagent/EnzymeProductSynthesis Type
L-GalactonateL-Galactonate Dehydrogenase / this compound DehydrogenaseThis compoundChemo-Enzymatic
D-TagaturonateD-Tagaturonate ReductaseThis compoundChemo-Enzymatic
Methyl 5-deoxy-2,3-O-isopropylidene-6-O-tosyl-β-D-ribo-hexofuranosid-2-ulo-2,4-triflatePotassium Carbonate in MethanolMethyl 2,3-O-isopropylidene-6-O-(p-tolylsulfonyl)-D-altronateChemical

Functionalized Derivatives for Probe and Ligand Studies

The development of functionalized this compound derivatives is essential for their use as molecular probes to investigate enzyme function and as ligands for affinity-based studies. These derivatives are strategically modified to incorporate reporter groups or reactive functionalities for detection and conjugation.

A key application is in the creation of probe compounds designed to detect and isolate enzymes from complex biological mixtures. epo.org One patented approach describes the synthesis of a probe where the substrate, this compound, is linked to an indicator component (e.g., a fluorescent dye like Cy3) and a transition metal complex. epo.org This entire assembly can be immobilized on a solid support, such as gold-magnetic nanoparticles. When an enzyme specifically acts on the this compound portion of the probe, a detectable signal is generated, and the enzyme-probe complex can be isolated using the nanoparticle's magnetic properties. epo.org This method was proposed for identifying proteins from organisms like Pseudomonas putida that interact with various substrates, including this compound. epo.org

Chemical synthesis routes can also produce functionalized derivatives that serve as versatile intermediates for creating probes and ligands. The previously mentioned methyl 2,3-O-isopropylidene-6-O-(p-tolylsulfonyl)-D-altronate is an example of such a derivative. psu.edu The p-tolylsulfonyl (tosyl) group at the C-6 position is an excellent leaving group, making it amenable to nucleophilic substitution. For instance, this tosyl ester can be readily displaced by sodium azide (B81097) to introduce an azido (B1232118) group, which can then be reduced to an amine or used in click chemistry reactions to conjugate with other molecules, such as fluorophores or affinity tags. psu.edu

DerivativeSynthetic StrategyFunctional Group(s)Application
This compound-Cy3 ProbeLinkage of this compound to a Cy3 dye and a transition metal complex, immobilized on nanoparticles.Carboxylate, Fluorophore (Cy3), Nanoparticle conjugateDetection and isolation of this compound-metabolizing enzymes. epo.org
Methyl 2,3-O-isopropylidene-6-O-(p-tolylsulfonyl)-D-altronateTosylation of a this compound precursor during a multi-step chemical synthesis.p-Tolylsulfonyl (Tosyl) esterSynthetic intermediate for further functionalization (e.g., azide displacement). psu.edu

Advanced Analytical Methodologies in D Altronate Research

The study of D-altronate, a key intermediate in various metabolic pathways, relies on sophisticated analytical techniques for its detection, quantification, and structural characterization. These methodologies are crucial for understanding its biochemical roles and the enzymes involved in its metabolism.

Emerging Research Frontiers and Future Perspectives in D Altronate Studies

Discovery of Novel D-Altronate Metabolic Roles in Unexplored Biological Systems

Historically, this compound has been primarily associated with the bacterial degradation of D-galacturonic acid, a major component of pectin (B1162225). google.com In this well-established pathway, D-galacturonate is converted to D-tagaturonate, which is then reduced to this compound by D-tagaturonate reductase. google.com Subsequently, this compound dehydratase catalyzes the dehydration of this compound to 2-keto-3-deoxy-D-gluconate (KDG). google.comontosight.aigenome.jp This product then enters central metabolism after phosphorylation and cleavage. google.com

However, recent investigations have revealed that the metabolic landscape involving this compound is far more complex and widespread than previously understood. Research has uncovered the involvement of this compound and its metabolizing enzymes in non-phosphorylative pathways for various sugars, including D-arabinose, L-galactose, and L-fucose in bacteria. mdpi.comresearchgate.netnih.gov For instance, in Acidovorax avenae, a novel L-galactose pathway has been identified where L-galactonate is ultimately converted to this compound before further degradation. researchgate.netnih.gov This discovery highlights the metabolic promiscuity of enzymes in these pathways, where a single enzyme can act on multiple substrates, thereby expanding the metabolic capabilities of the organism. researchgate.netnih.gov

Furthermore, studies on the gut microbiome are beginning to suggest the importance of this compound metabolism in these complex microbial communities. biorxiv.orgresearchgate.net Given that D-galacturonic acid is a significant component of dietary fiber, the enzymatic machinery to process it, including the steps involving this compound, is crucial for gut bacteria to utilize this carbon source. ontosight.aimdpi.com The exploration of diverse environments, from soil to the gastrointestinal tracts of animals, is expected to continue revealing novel organisms and pathways where this compound plays a key role. ontosight.ai

Interdisciplinary Approaches Integrating Enzymology, Genetics, and Systems Biology

The expanding understanding of this compound's metabolic roles is largely attributable to the application of interdisciplinary research methodologies. The integration of classical enzymology with modern genetics and systems biology has been particularly fruitful. researchgate.netnih.govscispace.com

Enzymology has been fundamental in characterizing the enzymes that metabolize this compound. For example, this compound dehydratase, a key enzyme in the pathway, has been purified and its properties studied in organisms like Escherichia coli. nih.govresearchgate.net These studies have revealed that it is an iron-dependent hydro-lyase. nih.gov Furthermore, research into the enolase superfamily has provided deep insights into the structure-function relationships of dehydratases acting on sugar acids like this compound. nih.gov The study of enzyme promiscuity, where an enzyme can catalyze reactions on different substrates, is a key area of investigation. For instance, some this compound dehydratases have been shown to also act on D-mannonate. nih.gov

Genetics has been instrumental in identifying the genes encoding this compound metabolizing enzymes and understanding their regulation. The discovery that the uxaA gene encodes this compound dehydratase was a significant step. escholarship.orgnih.govuniprot.org Gene clustering analysis, where genes for a specific metabolic pathway are often located together on the chromosome, has been a powerful tool for predicting the function of uncharacterized genes in this compound pathways. researchgate.netasm.org

Systems biology approaches, which analyze the interactions between various cellular components, are providing a holistic view of this compound metabolism. oup.comnih.gov By integrating genomic, transcriptomic, and metabolomic data, researchers can construct comprehensive models of metabolic networks. scispace.comoup.com This allows for the identification of all the players in a pathway, including transporters, regulators, and enzymes, and how their activities are coordinated. nih.govasm.org Such approaches have been crucial in uncovering the connections between this compound metabolism and other pathways, as well as in predicting novel metabolic routes. nih.govoup.com

Development of Advanced Biocatalytic Processes Utilizing this compound Enzymes

The unique properties of enzymes involved in this compound metabolism are attracting interest for their potential in biocatalysis. azolifesciences.commt.comnih.gov Biocatalysis uses enzymes to perform chemical reactions, offering advantages such as high specificity, mild reaction conditions, and reduced environmental impact compared to traditional chemical synthesis. mt.com

A primary focus is on the use of this compound dehydratase and related enzymes for the production of valuable chemicals. mdpi.com For instance, the conversion of biomass-derived sugars into platform chemicals is a key goal of the bio-based economy. mdpi.com Enzymes from this compound pathways, with their ability to act on a range of sugar acids, could be harnessed to convert components of lignocellulosic biomass into useful products. mdpi.comresearchgate.net

Directed evolution and protein engineering techniques are being employed to improve the properties of these enzymes for industrial applications. azolifesciences.com This includes enhancing their stability, activity, and substrate specificity. zymvol.combiorxiv.org For example, an enzyme could be engineered to more efficiently convert a specific substrate into a desired product, or to function under the harsh conditions of an industrial process. zymvol.com The development of "biocatalytic cascades," where multiple enzymes are used in a sequential series of reactions, is another promising strategy for complex chemical synthesis. azolifesciences.com

Computational and Bioinformatics Approaches for this compound Pathway Prediction and Enzyme Design

Computational biology and bioinformatics are playing an increasingly vital role in advancing our understanding of this compound metabolism and its potential applications. zymvol.combiorxiv.org These approaches allow researchers to analyze vast amounts of biological data to predict metabolic pathways, identify novel enzymes, and even design new enzymes with desired functions. nih.govzymvol.com

Pathway Prediction: By analyzing the genomic context of known this compound metabolizing genes, bioinformatic tools can identify co-localized genes that are likely to be part of the same metabolic pathway. researchgate.netnih.govasm.org This has been instrumental in piecing together the novel pathways in which this compound is involved. researchgate.netnih.gov Furthermore, metabolic network models can be used to simulate the flow of metabolites through different pathways, helping to predict the physiological role of this compound in different organisms and under various conditions. scispace.comoup.com

Enzyme Discovery and Design: Sequence similarity networks and other comparative genomics tools are used to identify new enzymes with potential this compound metabolizing activity from the ever-growing databases of genomic sequences. nih.govacs.org Once a candidate enzyme is identified, molecular docking simulations can predict how this compound or its derivatives might bind to the enzyme's active site. acs.org This information is invaluable for understanding enzyme mechanism and for guiding protein engineering efforts. zymvol.combiorxiv.org In the future, it is anticipated that de novo enzyme design, where enzymes are created from scratch to perform a specific reaction, will become a powerful tool for developing novel biocatalysts for this compound conversion. biorxiv.orgbiorxiv.org

Application of this compound and its Derivatives in Chemical Biology Research

The unique chemical structure of this compound and its derivatives makes them valuable tools for chemical biology research. Chemical biology utilizes chemical techniques to study and manipulate biological systems.

Probing Enzyme Activity: Synthetically produced this compound and its analogs can be used as probes to study the activity and specificity of enzymes. oup.comoup.com By modifying the structure of this compound, researchers can investigate which parts of the molecule are important for binding to the enzyme and for catalysis. This can provide fundamental insights into enzyme mechanisms. nih.gov

Metabolic Pathway Elucidation: Labeled versions of this compound, for example containing stable isotopes, can be used as tracers to follow its metabolic fate within a cell or organism. This allows for the direct mapping of metabolic pathways and the identification of downstream metabolites.

Development of Enzyme Inhibitors: Derivatives of this compound can be designed to act as inhibitors of the enzymes that metabolize it. These inhibitors can be used to study the physiological consequences of blocking a specific metabolic step. In the long term, such inhibitors could have therapeutic potential, for example, by targeting the metabolic pathways of pathogenic bacteria.

Q & A

Q. What are the primary metabolic pathways involving D-altronate, and how can researchers experimentally validate its enzymatic transformations?

this compound is a key intermediate in the catabolism of uronic acids. To study its metabolic role, researchers should:

  • Identify enzymes : Use gene knockout studies or enzyme assays (e.g., altronate oxidoreductase [uxuB/uxuQ] and this compound dehydratase [uxaA]) to confirm its conversion from D-tagaturonate to 2-dehydro-3-deoxy-D-gluconate (2ddglcn) .
  • Monitor intermediates : Employ techniques like HPLC or GC-MS to track substrate depletion and product formation in vitro .
  • Compare pathways : Contrast this compound’s pathway with parallel routes (e.g., D-glucuronate metabolism) to identify regulatory nodes .

Q. How can researchers detect and quantify this compound in biological samples?

Methodological approaches include:

  • Chromatographic separation : Use anion-exchange chromatography to isolate this compound from complex mixtures .
  • Enzymatic assays : Couple reactions with NADH-dependent dehydrogenases (e.g., altronate oxidoreductase) and measure cofactor changes spectrophotometrically .
  • Mass spectrometry : Apply stable isotope labeling (e.g., ¹³C-D-altronate) for precise quantification in metabolomic studies .

Q. What experimental designs are suitable for analyzing this compound’s role in microbial metabolism?

  • Growth media optimization : Design minimal media with D-galacturonate or D-glucuronate as sole carbon sources to induce this compound pathway activity .
  • Time-course experiments : Measure this compound accumulation under varying pH, temperature, or oxygen levels to assess pathway efficiency .
  • Mutant strain analysis : Compare wild-type and ΔuxaA/ΔuxuB strains to confirm gene function .

Advanced Research Questions

Q. How can kinetic discrepancies in this compound dehydratase activity be resolved across studies?

Contradictions in enzyme kinetics (e.g., Km values) may arise from:

  • Substrate purity : Verify substrate identity (e.g., via NMR) to exclude isomers like D-mannonate .
  • Assay conditions : Standardize pH (optimal range: 7.0–7.5), temperature (30–37°C), and cofactor concentrations (NAD+/NADH ratios) .
  • Enzyme source : Compare recombinant vs. native enzymes (e.g., Ec.UxaA vs. homologs from other species) to assess species-specific adaptations .

Q. What strategies can optimize this compound dehydratase activity for synthetic pathway engineering?

For metabolic engineering applications:

  • Directed evolution : Screen mutant libraries under high-throughput conditions (e.g., semicarbazide assays for 2-keto acid detection) .
  • Cofactor engineering : Substitute NADH with NADPH via enzyme mutagenesis to align with host metabolic networks .
  • Substrate promiscuity testing : Evaluate activity on non-natural substrates (e.g., D-threonate) using coupled assays with OHB reductases .

Q. How do conflicting models of this compound pathway regulation align with omics data?

To reconcile discrepancies:

  • Transcriptomic analysis : Compare gene expression (e.g., uxuB, uxaA) under varying carbon sources .
  • Flux balance analysis : Integrate metabolomics data with genome-scale models to predict pathway flux under different conditions .
  • Competitive inhibition studies : Test feedback regulation by pathway intermediates (e.g., 2ddglcn) using purified enzymes .

Q. What computational tools are effective for modeling this compound’s enzyme-substrate interactions?

Advanced methodologies include:

  • Molecular docking : Use software like AutoDock Vina to predict binding modes of this compound with dehydratases .
  • MD simulations : Simulate conformational changes in uxaA during catalysis to identify rate-limiting steps .
  • Machine learning : Train models on kinetic datasets to predict enzyme activity under novel conditions .

Methodological Guidance for Data Analysis

Q. How should researchers handle variability in this compound quantification across technical replicates?

  • Statistical normalization : Apply ANOVA or mixed-effects models to account for batch effects .
  • Calibration curves : Use internal standards (e.g., deuterated this compound) to correct for instrument drift .
  • Outlier detection : Apply Grubbs’ test to exclude non-biological variability .

Q. What frameworks support the integration of this compound pathway data into broader metabolic models?

  • Systems biology tools : Use COPASI or KEGG Mapper to map this compound nodes in central metabolism .
  • Multi-omics integration : Combine transcriptomics (e.g., upregulated uxuB) with fluxomics to validate model predictions .
  • Version control : Document model iterations using platforms like GitHub to ensure reproducibility .

Ethical and Reproducibility Considerations

Q. How can researchers ensure transparency in reporting this compound-related experiments?

  • FAIR principles : Deposit raw data (e.g., enzyme kinetics, metabolomics) in repositories like MetaboLights with standardized metadata .
  • Protocol sharing : Publish detailed methods (e.g., semicarbazide assay conditions) in supplementary materials .
  • Conflict declaration : Disclose funding sources or commercial affiliations that may bias interpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-altronate
Reactant of Route 2
D-altronate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.